Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is an organic compound that belongs to the class of esters It features a complex structure with a phenyl ring, a carbamothioyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 4-aminophenylacetic acid with 2-phenylethyl isothiocyanate in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Common solvents include dichloromethane or ethanol
Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction can lead to the formation of amines or alcohols
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted esters or thioureas
Scientific Research Applications
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-{[(2-hydroxyethyl)carbamothioyl]amino}phenyl)acetate
- Methyl (4-{[(2-carbamoylethyl)(2-phenylethyl)carbamothioyl]amino}carbonyl)benzoate
- 2-Phenylethyl acetate
Uniqueness
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is unique due to its specific structural features, such as the combination of a phenyl ring, a carbamothioyl group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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